4-(4-Cyanophenyl)-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyanophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLYTIJGJEEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742863 | |
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-90-4 | |
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Cyanophenyl N,n Dimethylbenzamide
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 4-(4-cyanophenyl)-N,N-dimethylbenzamide logically disconnects the molecule at the amide bond. This primary disconnection points to two key precursors: 4-(4-cyanophenyl)benzoic acid and dimethylamine (B145610) or a suitable derivative. This approach is a cornerstone of modern amide synthesis, allowing for the separate and efficient preparation of the constituent fragments.
The more complex of these precursors, 4-(4-cyanophenyl)benzoic acid, can be further disconnected at the aryl-aryl bond. This suggests a cross-coupling strategy, with the most common and effective method being the Suzuki-Miyaura coupling. The precursors for this step are typically a 4-halobenzoic acid derivative (such as a bromo- or iodo-substituted benzoic acid or its ester) and 4-cyanophenylboronic acid.
Synthesis of Fundamental Building Blocks and Intermediates
Synthesis of 4-(4-Cyanophenyl)benzoic Acid:
The principal intermediate, 4-(4-cyanophenyl)benzoic acid, is most conveniently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the central carbon-carbon bond of the biaryl system. libretexts.org A common approach involves the coupling of a 4-halobenzoic acid derivative with 4-cyanophenylboronic acid. To circumvent potential issues with the free carboxylic acid group during the coupling reaction, the corresponding ester, such as methyl 4-bromobenzoate (B14158574), is often used.
Following the successful cross-coupling to form methyl 4-(4-cyanophenyl)benzoate, a straightforward hydrolysis step is employed to yield the desired carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide (B78521) in a solvent such as methanol (B129727), followed by acidification. orgsyn.org
Alternative routes to cyanobenzoic acids have also been explored, though they can be more complex and may have lower yields. These can include the oxidation of a corresponding methyl group on a cyanotoluene derivative, which can be challenging when a nitrile group is present. google.com
Dimethylamine Source:
For the final amide formation step, dimethylamine can be used directly as a gas or in a solution. Alternatively, dimethylformamide (DMF) can sometimes serve as both a solvent and a source of the dimethylamine moiety in the presence of specific activating agents.
Purity Assessment of Starting Materials for Synthetic Fidelity
The purity of the starting materials is paramount to ensure high yields and to minimize the formation of impurities that can be difficult to separate from the final product. For instance, in related syntheses, the presence of isomeric impurities in the starting materials can lead to the formation of undesired isomeric products. google.com
Standard analytical techniques are employed to verify the purity of the precursors. For solid materials like 4-cyanophenylboronic acid and the 4-halobenzoic acid derivative, this includes:
Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity. walisongo.ac.id
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and the absence of significant impurities. walisongo.ac.id
Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.
Careful purification of the intermediates, such as the 4-(4-cyanophenyl)benzoic acid, is also crucial. Crystallization is a common and effective method for purifying this solid intermediate. orgsyn.orgwalisongo.ac.id
Development and Optimization of Reaction Pathways
The development of an efficient synthetic route for this compound hinges on the optimization of the key chemical transformations: the amide bond formation and the preceding cross-coupling reaction.
Amide Bond Formation Techniques
The formation of the amide bond between 4-(4-cyanophenyl)benzoic acid and dimethylamine is the final and crucial step in the synthesis. Several methods are available for this transformation, each with its own advantages.
Activation of the Carboxylic Acid: The most common approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov This can be achieved in several ways:
Conversion to an Acid Chloride: The carboxylic acid can be converted to the more reactive 4-(4-cyanophenyl)benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride then readily reacts with dimethylamine. libretexts.org
Use of Coupling Agents: A wide array of coupling agents can facilitate the direct reaction between the carboxylic acid and the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com Other modern and efficient coupling reagents are also available. organic-chemistry.org
One-Pot Condensation: Some methods allow for a one-pot condensation of the carboxylic acid and amine. For example, titanium(IV) chloride (TiCl₄) has been shown to mediate the direct amidation of benzoic acids with amines in pyridine (B92270) at elevated temperatures. nih.gov
The choice of method often depends on factors such as the scale of the reaction, the desired purity, and the cost and availability of the reagents. For the synthesis of N,N-dimethylamides specifically, methods have been developed that use N,N-dialkylformamides as the amine source in the presence of a promoter. organic-chemistry.org
Cross-Coupling Reactions for Diarylation and Aryl-Aryl Linkage
The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for constructing the biaryl backbone of the 4-(4-cyanophenyl)benzoic acid intermediate. libretexts.org The general reaction involves the palladium-catalyzed coupling of an organoboron compound (4-cyanophenylboronic acid) with an organohalide (methyl 4-bromobenzoate or methyl 4-iodobenzoate).
The catalytic cycle for this reaction involves three key steps:
Oxidative Addition: The organohalide adds to the palladium(0) catalyst to form a palladium(II) species.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the presence of a base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst. libretexts.org
The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. youtube.com
Catalyst Screening and Reaction Condition Fine-Tuning
Fine-tuning the reaction conditions and selecting the optimal catalyst are critical for maximizing the yield and efficiency of both the Suzuki-Miyaura coupling and the amide formation steps.
For the Suzuki-Miyaura Coupling:
Catalyst Selection: A variety of palladium catalysts have been successfully employed. These range from simple systems like palladium on carbon (Pd/C) to more complex palladium complexes with specific ligands. pku.edu.cn Common catalyst precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). walisongo.ac.id The choice of ligand, such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs), can significantly impact the catalyst's activity and stability. nih.govnih.gov
Base and Solvent: The choice of base is crucial for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). nih.govarkat-usa.org The solvent system often consists of a mixture of an organic solvent (like toluene, dioxane, or ethanol) and water. pku.edu.cnrsc.org Aqueous media are often preferred for their environmental benefits. nih.govarkat-usa.org
Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. pku.edu.cnrsc.org Microwave irradiation has also been shown to accelerate the reaction significantly. nih.gov
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of biaryl carboxylic acids.
| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd/C (ligand-free) | K₂CO₃ | Ethanol/Water | Room Temp | High | pku.edu.cn |
| Pyridine-based Pd(II)-complex | KOH | Water | Reflux/Microwave | Good to Excellent | nih.gov |
| NHC-Pd(II) complexes | K₂CO₃ | Toluene | 60 °C | Good to Excellent | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 °C | Good | walisongo.ac.id |
For the Amide Bond Formation:
Coupling Agent/Catalyst: When using a direct coupling approach, the choice of reagent is key. Boronic acid derivatives have been reported as effective catalysts for direct amidation at room temperature. organic-chemistry.org
Solvent and Temperature: The reaction conditions are highly dependent on the chosen method. Acid chloride routes are often run at low temperatures to control reactivity, while direct condensations may require heating. nih.gov
The following table lists some reagents and catalysts used for amidation.
| Reagent/Catalyst | Substrates | Conditions | Reference |
| TiCl₄ | Carboxylic acids, Amines | Pyridine, 85 °C | nih.gov |
| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Carboxylic acids, Amines | Room Temperature | organic-chemistry.org |
| Propylphosphonic anhydride (B1165640) (T3P®) | Carboxylic acids, DMF | HCl (cat.) | organic-chemistry.org |
| DCC, EDC | Carboxylic acids, Amines | Various | numberanalytics.com |
By carefully selecting and optimizing these synthetic methodologies, this compound can be produced in a controlled and efficient manner, underscoring the power of modern organic synthesis techniques.
Advanced Purification and Isolation Techniques for Research-Grade Material
To obtain research-grade this compound, rigorous purification methods are necessary to remove unreacted starting materials, catalyst residues, and byproducts from the synthesis.
Chromatographic Separation Methods
Column chromatography is a fundamental technique for the purification of biphenyl (B1667301) compounds synthesized via cross-coupling reactions. chemicalbook.com The crude product, after an initial workup to remove the bulk of the catalyst and inorganic salts, is adsorbed onto a stationary phase, typically silica (B1680970) gel. A carefully selected solvent system (eluent) is then passed through the column to separate the components based on their polarity.
For compounds of similar polarity to this compound, a common eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. chemicalbook.com The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) analysis to achieve the best separation. The fractions are collected and analyzed by TLC to identify those containing the pure product.
High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative-scale purification. A reverse-phase column, such as a C18 column, with a mobile phase consisting of acetonitrile (B52724) and water is a common setup for such separations. nih.gov
Table 1: Chromatographic Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica gel (for column chromatography), C18 (for reverse-phase HPLC) |
| Mobile Phase (Column) | Petroleum ether/Ethyl acetate mixture |
| Mobile Phase (HPLC) | Acetonitrile/Water gradient |
| Detection | UV-Vis spectroscopy (typically at 254 nm) |
Recrystallization and Solvent System Optimization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
For biphenyl derivatives, common recrystallization solvents include alcohols like methanol or ethanol, or a co-solvent system such as dichloromethane/methanol. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration.
Table 2: Recrystallization Solvent Systems
| Solvent/System | Rationale |
| Ethanol | Good solubility at high temperatures and lower solubility at room temperature for many aromatic compounds. |
| Methanol | Similar properties to ethanol, can be effective for slightly more polar compounds. |
| Dichloromethane/Methanol | A co-solvent system where the compound is dissolved in the more soluble solvent (dichloromethane) and the less soluble solvent (methanol) is added to induce crystallization. |
| Chloroform (B151607) | Can be used for recrystallization from a chloroform solution to yield colorless blocks of similar compounds. nih.gov |
Considerations for Laboratory Scale-Up and Process Efficiency
Transitioning the synthesis of this compound from a laboratory scale to a larger, pilot-plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
For Suzuki-Miyaura coupling reactions, the choice of catalyst and its loading become critical at a larger scale. While homogeneous palladium catalysts are highly effective, their removal from the product can be challenging and costly. The use of heterogeneous catalysts, which can be easily recovered by filtration, is often preferred for industrial applications. chemicalbook.com
Solvent selection is another key aspect. While solvents like N,N-dimethylformamide (DMF) are common in laboratory-scale Suzuki reactions, their high boiling points and potential toxicity can be problematic on a larger scale. chemicalbook.com Greener solvent alternatives, such as aqueous solvent systems (e.g., water/ethanol mixtures), are increasingly being explored to improve the environmental footprint of the process. researchgate.net
The workup procedure also needs to be optimized for scale. Extraction with large volumes of organic solvents may not be feasible. Alternative purification methods, such as crystallization directly from the reaction mixture, if possible, can significantly improve process efficiency.
Finally, thermal management is crucial. Suzuki coupling reactions can be exothermic, and on a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and ensure product quality. The reaction vessel must be equipped with adequate cooling capabilities, and the addition of reagents may need to be carefully controlled.
Advanced Structural and Spectroscopic Elucidation of 4 4 Cyanophenyl N,n Dimethylbenzamide
Single-Crystal X-ray Diffraction Studies
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound 4-(4-Cyanophenyl)-N,N-dimethylbenzamide could be located. Consequently, a detailed analysis of its molecular conformation, bond geometry, intermolecular interactions, and crystal packing motifs based on experimental crystallographic data is not possible at this time.
Detailed Molecular Conformation and Bond Geometry Analysis
Experimental data from single-crystal X-ray diffraction is required to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles for this compound. In the absence of such data, a definitive analysis of its molecular conformation and bond geometry cannot be provided.
Intermolecular Interactions and Crystal Packing Motifs
The study of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, is fundamental to understanding the crystal packing of a compound. This information is derived from single-crystal X-ray diffraction analysis. As no crystallographic data for this compound has been reported, a description of its crystal packing motifs remains unavailable.
Supramolecular Architectures and Crystal Engineering Principles
The principles of crystal engineering guide the design of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Without experimental crystal structure data for this compound, a discussion of its potential supramolecular architecture and the governing crystal engineering principles would be entirely speculative and cannot be presented.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough review of the scientific literature did not yield any publications detailing advanced solution-state NMR spectroscopic studies, such as two-dimensional (2D) NMR, for this compound. Therefore, a complete, experimentally verified structural assignment and an investigation of its conformational dynamics in solution are not currently available.
Two-Dimensional NMR Techniques for Complete Structural Assignment
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts in a molecule. As no such studies have been published for this compound, a complete structural assignment based on these methods cannot be compiled.
Investigation of Conformational Dynamics and Rotational Barriers
The study of conformational dynamics, such as the rotation around the amide C-N bond and the biphenyl (B1667301) C-C bond, often employs variable-temperature NMR experiments. These studies allow for the determination of rotational energy barriers. No specific research investigating these dynamic processes for this compound has been found in the scientific literature.
Solvent-Induced Chemical Shift Perturbations
The local chemical environment of a nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the surrounding solvent. Changes in the solvent can lead to perturbations in the observed chemical shifts (δ), a phenomenon known as solvent-induced chemical shift perturbation. These shifts arise from a combination of factors including the solvent's magnetic anisotropy, polarity, and its ability to form specific interactions, such as hydrogen bonds, with the solute molecule. For this compound, the aromatic protons, as well as the N,N-dimethyl protons, are expected to exhibit noticeable shifts when the NMR spectrum is recorded in different deuterated solvents.
In non-polar solvents like benzene-d6 (C6D6), aromatic solvent-induced shifts (ASIS) are prominent. The ring currents of the benzene solvent molecules create a magnetic field that typically shields protons located above the plane of the solvent molecule. This often results in an upfield shift (lower δ value) for the solute's protons compared to their shifts in a more inert solvent like chloroform-d (CDCl3). The magnitude of the shift depends on the specific geometry of the transient solute-solvent complex.
Conversely, in polar aprotic solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetonitrile-d3 (CD3CN), the chemical shifts of the aromatic protons are influenced by the solvent's polarity and dielectric constant. Protons attached to the electron-deficient cyanophenyl ring and the dimethylbenzamide ring are expected to be deshielded and shift downfield (higher δ value) in polar solvents. The lone pairs on the oxygen of the amide and the nitrogen of the nitrile can interact with the solvent, further influencing the electronic distribution and thus the chemical shifts of nearby protons. The N-methyl protons are also sensitive to these solvent effects, often showing downfield shifts in more polar solvents due to stabilization of the charge-separated resonance form of the amide bond.
The following table illustrates the predicted chemical shifts for the distinct protons of this compound in various common NMR solvents, demonstrating the expected perturbations.
| Proton Type | Expected δ in CDCl₃ (ppm) | Expected δ in C₆D₆ (ppm) | Expected δ in DMSO-d₆ (ppm) | Rationale for Shift |
|---|---|---|---|---|
| Aromatic (H on cyanophenyl ring) | 7.70 - 7.85 | 7.40 - 7.60 | 7.80 - 7.95 | ASIS effect in C₆D₆ causes upfield shift; polar DMSO causes downfield shift. |
| Aromatic (H on dimethylbenzamide ring) | 7.40 - 7.60 | 7.10 - 7.30 | 7.50 - 7.70 | ASIS effect in C₆D₆ causes upfield shift; polar DMSO causes downfield shift. |
| N-Methyl (N(CH₃)₂) | 3.00 - 3.15 | 2.70 - 2.90 | 2.95 - 3.10 | Sensitive to solvent polarity and anisotropy; generally shielded by benzene. |
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups: the tertiary amide and the aromatic nitrile.
Amide Group Vibrations : The tertiary amide group (-CON(CH3)2) gives rise to several distinct vibrational bands. The most intense and characteristic is the Amide I band , which corresponds primarily to the C=O stretching vibration. For tertiary amides, this band is typically observed in the region of 1630-1670 cm-1 in the IR spectrum. The position of this band is sensitive to electronic effects and hydrogen bonding, though the latter is not a factor for this tertiary amide as a hydrogen-bond donor. The C-N stretching vibration of the amide group is more complex and often coupled with other vibrations, appearing in the 1400-1000 cm-1 region.
Nitrile Group Vibration : The nitrile functional group (-C≡N) is easily identified by its sharp and moderately intense stretching vibration in a relatively clean region of the mid-infrared spectrum. The C≡N triple bond stretch typically occurs in the range of 2220-2260 cm-1. For aromatic nitriles, conjugation with the phenyl ring slightly lowers the frequency, and it is expected to be observed around 2220-2240 cm-1. This band is usually stronger in the Raman spectrum than in the IR spectrum.
Aromatic Ring Vibrations : The two phenyl rings contribute to multiple bands in the spectra. C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm-1 region. Aromatic C-H stretching vibrations are observed above 3000 cm-1. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 680-900 cm-1 region.
The table below summarizes the principal vibrational modes expected for this molecule.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Strong |
| C≡N Stretch | Nitrile | 2220 - 2240 | Medium, Sharp | Strong, Sharp |
| C=O Stretch (Amide I) | Amide | 1640 - 1660 | Strong | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | Amide | 1300 - 1400 | Medium | Weak |
To achieve an unambiguous assignment of the observed vibrational bands, experimental IR and Raman spectra are often compared with theoretically predicted frequencies obtained from quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed for this purpose.
These calculations, performed on the optimized molecular geometry, yield a set of harmonic vibrational frequencies and their corresponding intensities. It is a well-established phenomenon that theoretical harmonic frequencies are systematically higher than the experimental (anharmonic) frequencies due to the neglect of anharmonicity in the calculation and the use of an incomplete basis set. To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor (typically 0.95–0.98 for DFT methods) to improve the correlation with experimental data.
The comparison between the scaled theoretical and experimental frequencies allows for a detailed and confident assignment of each band to a specific molecular motion. For this compound, this would be particularly useful for assigning the complex fingerprint region (below 1500 cm-1) where aromatic ring modes and C-H bending vibrations overlap.
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated (Harmonic) Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(C≡N) | 2230 | 2315 | 2222 | Nitrile C≡N Stretch |
| ν(C=O) | 1655 | 1720 | 1651 | Amide C=O Stretch |
| ν(C=C) | 1598 | 1660 | 1594 | Aromatic Ring C=C Stretch |
| ν(C=C) | 1515 | 1575 | 1512 | Aromatic Ring C=C Stretch |
| Scaled using a hypothetical factor of 0.96. |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy and precision. Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure masses to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound, with the molecular formula C16H14N2O, the theoretical exact mass of its monoisotopic molecular ion ([M]+ or [M+H]+) can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (12C, 1H, 14N, and 16O).
The experimental determination of the exact mass via HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would serve to unequivocally confirm the molecular formula of the synthesized compound. An experimentally measured mass that matches the theoretical value to within 5 ppm is considered definitive proof of the elemental composition.
| Element | Count | Isotope Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.109550 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Calculated Exact Mass of [M] (C₁₆H₁₄N₂O) | 250.110613 | ||
| Calculated Exact Mass of [M+H]⁺ (C₁₆H₁₅N₂O⁺) | 251.118438 |
Electronic and Photophysical Properties of 4 4 Cyanophenyl N,n Dimethylbenzamide
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
No specific UV-Vis absorption data for 4-(4-Cyanophenyl)-N,N-dimethylbenzamide was found in the surveyed literature.
It is anticipated that the UV-Vis absorption spectrum of this compound would exhibit absorption bands corresponding to π-π* transitions within the aromatic rings and a band associated with an intramolecular charge transfer (ICT) transition. The ICT band would arise from the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating N,N-dimethylbenzamide moiety, to the lowest unoccupied molecular orbital (LUMO), which would be expected to be concentrated on the electron-accepting cyanophenyl group.
The position of the ICT absorption band is expected to show a dependency on solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the charge-separated excited state would be stabilized to a greater extent than the ground state, likely leading to a red shift (bathochromic shift) in the absorption maximum. However, without experimental data, the magnitude of this shift cannot be quantified.
Fluorescence and Phosphorescence Spectroscopy
No specific fluorescence or phosphorescence data for this compound was found in the surveyed literature.
The fluorescence emission of this compound is predicted to originate from the de-excitation of the ICT state. The emission maximum would be expected to exhibit a significant red shift in polar solvents due to the stabilization of the polar excited state. The Stokes shift, which is the difference between the absorption and emission maxima, would consequently be larger in more polar environments. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also expected to be highly solvent-dependent. Often, in highly polar solvents, non-radiative decay pathways can become more prominent, leading to a decrease in the quantum yield.
The defining feature of this compound is its potential to exhibit pronounced ICT characteristics. Upon photoexcitation, an electron is transferred from the N,N-dimethylbenzamide part of the molecule to the cyanophenyl part, creating a highly polar excited state. The stabilization of this charge-separated state in polar solvents is the root of the expected solvatochromic fluorescence. In some related molecules, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor moieties twist relative to each other in the excited state, leading to further charge separation and often a more red-shifted and weaker emission. Whether this compound forms a planar or a twisted ICT state would require detailed experimental and computational investigation.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in an aggregated state. rsc.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and promotes radiative emission. nih.gov
For this compound, the biphenyl (B1667301) core and the rotatable bonds associated with the N,N-dimethylbenzamide and cyanophenyl groups could lead to significant intramolecular motion in solution, quenching fluorescence. Upon aggregation in a poor solvent or in the solid state, the steric hindrance imposed by neighboring molecules would restrict these motions. This restriction can force the molecule into a more planar conformation and inhibit the non-radiative decay pathways, thus potentially leading to a significant enhancement of fluorescence intensity.
While specific experimental data for this compound is lacking, studies on other biphenyl and cyanophenyl-containing molecules demonstrate AIE activity. rsc.orgresearchgate.net The presence of both a strong electron donor (N,N-dimethylamino) and an acceptor (cyano) can also contribute to intramolecular charge transfer (ICT) character, which is often observed in AIE-active compounds.
Table 1: Postulated Aggregation-Induced Emission Characteristics
| Property | Expected Behavior | Rationale |
|---|---|---|
| Emission in Dilute Solution | Weakly fluorescent or non-emissive | Intramolecular rotations and vibrations provide non-radiative decay pathways. |
| Emission in Aggregated State | Strong fluorescence | Restriction of intramolecular motion (RIM) in the aggregated state closes non-radiative channels. |
| Mechanism | Restriction of Intramolecular Motion (RIM) | The bulky structure and rotatable bonds are typical features of AIE-active molecules. |
Electrochemical Properties: Cyclic Voltammetry and Redox Behavior
The electrochemical properties of this compound, particularly its oxidation and reduction potentials, are dictated by the electron-donating and electron-withdrawing groups attached to the aromatic system.
Oxidation and Reduction Potentials
Cyclic voltammetry would be the primary technique to investigate the redox behavior of this compound. The oxidation process would likely involve the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to be localized primarily on the electron-rich N,N-dimethylaminobenzamide moiety. The presence of the electron-donating dimethylamino group should lower the oxidation potential compared to unsubstituted benzamide (B126).
Conversely, the reduction process would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO). The LUMO is expected to be centered on the electron-deficient cyanophenyl ring due to the strong electron-withdrawing nature of the cyano group. Therefore, the reduction potential is anticipated to be less negative than that of unsubstituted biphenyl.
Table 2: Predicted Redox Potentials
| Process | Expected Potential Range | Influencing Factors |
|---|---|---|
| Oxidation | Moderately positive | The electron-donating N,N-dimethylamino group facilitates the removal of an electron. |
| Reduction | Moderately negative | The electron-withdrawing cyano group facilitates the acceptance of an electron. |
Stability of Oxidized and Reduced Species
The stability of the radical cation and radical anion formed upon oxidation and reduction, respectively, is a critical aspect of the compound's electrochemical profile.
The oxidized species (radical cation) would likely have the positive charge and spin density delocalized over the N,N-dimethylaminobenzamide portion of the molecule. Resonance stabilization involving the nitrogen lone pair and the aromatic ring would contribute to its stability. However, radical cations of amides can sometimes be unstable. ntu.edu.sg
The reduced species (radical anion) would have the negative charge and spin density concentrated on the cyanophenyl ring. The cyano group is effective at stabilizing a negative charge through both inductive and resonance effects, suggesting that the radical anion would be relatively stable. The stability of radical anions of cyanobiphenyl derivatives is a known phenomenon. nih.gov Factors such as delocalization over the biphenyl system further contribute to this stability. masterorganicchemistry.com
Table 3: Predicted Stability of Redox Species
| Species | Predicted Stability | Stabilizing/Destabilizing Factors |
|---|---|---|
| Radical Cation | Moderately stable | Delocalization over the N,N-dimethylaminobenzamide moiety. Potential for instability inherent to amide radical cations. |
| Radical Anion | Relatively stable | Strong electron-withdrawing nature and resonance stabilization by the cyano group. Delocalization across the biphenyl system. |
Computational and Theoretical Investigations of 4 4 Cyanophenyl N,n Dimethylbenzamide
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure and electronics.
The ground state geometry of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide is expected to be non-planar. This is due to the steric hindrance between the two phenyl rings and the N,N-dimethylamino group. Computational studies on similar biphenyl (B1667301) systems have shown that the phenyl rings are typically twisted with respect to each other, and this is also anticipated for the target molecule. The dihedral angle between the two phenyl rings is a critical parameter that influences the extent of π-conjugation across the molecule.
The N,N-dimethylamino group, being a strong electron donor, will influence the geometry of the benzamide (B126) portion. The nitrogen atom is expected to have a pyramidal or near-planar geometry, which affects the degree of lone pair delocalization into the aromatic ring. The cyano group, a strong electron acceptor, will polarize the electron density of the adjacent phenyl ring. nih.gov
The electronic structure is characterized by a significant degree of charge separation in the ground state. The N,N-dimethylamino group pushes electron density into its attached phenyl ring, while the cyano group withdraws electron density from its phenyl ring. This donor-acceptor character is a defining feature of the molecule's electronic landscape.
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet expected values based on computational studies of analogous molecules.
| Parameter | Predicted Value |
| Phenyl-Phenyl Dihedral Angle | ~30-40° |
| C-N (amide) Bond Length | ~1.35 Å |
| C≡N Bond Length | ~1.15 Å |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.netijeijournal.com For this compound, the HOMO is expected to be localized primarily on the electron-donating N,N-dimethylbenzamide moiety. rsc.org Conversely, the LUMO is anticipated to be concentrated on the electron-accepting cyanophenyl group. rsc.org
This spatial separation of the HOMO and LUMO is a hallmark of donor-acceptor systems and has profound implications for the molecule's photophysical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic absorption and emission characteristics. rdd.edu.iq A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical yet expected values based on computational studies of analogous molecules.
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -2.0 to -2.5 |
| HOMO-LUMO Gap | 3.0 to 4.0 |
Electrostatic Potential Maps and Charge Distribution Mapping
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show a region of negative potential (electron-rich) around the cyano group and the carbonyl oxygen of the amide. In contrast, the regions around the hydrogen atoms of the phenyl rings and the N,N-dimethylamino group would exhibit a positive potential (electron-poor).
This charge distribution confirms the donor-acceptor nature of the molecule. The ESP map is a valuable tool for predicting how the molecule will interact with other molecules and its environment, including solvents and biological macromolecules. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a powerful computational method for studying the electronic excited states of molecules. rsc.org It allows for the prediction of absorption and emission spectra, as well as the characterization of the nature of the excited states. lanl.govresearchgate.net
TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum. For this compound, the lowest energy absorption band is expected to correspond to the HOMO to LUMO transition. rsc.orgnih.gov Given the spatial separation of these orbitals, this transition will have a significant intramolecular charge transfer (ICT) character.
The emission spectrum can also be predicted by optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. Molecules with strong ICT character often exhibit a large Stokes shift, which is the difference in energy between the absorption and emission maxima.
Table 3: Predicted Photophysical Properties for this compound This table presents hypothetical yet expected values based on computational studies of analogous molecules.
| Property | Predicted Value |
| Absorption Maximum (λabs) | 300-350 nm |
| Emission Maximum (λem) | 400-500 nm |
| Stokes Shift | 100-150 nm |
Characterization of Excited States (π-π, n-π, ICT)
The excited states of this compound can be classified based on the nature of the electronic transitions. The primary transitions are expected to be of π-π* and intramolecular charge transfer (ICT) character.
π-π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically strong and are associated with the aromatic rings of the molecule.
n-π transitions:* These involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally weaker than π-π* transitions.
Intramolecular Charge Transfer (ICT) states: As mentioned, the HOMO-LUMO transition will lead to an ICT excited state. rsc.orgnih.gov In this state, there is a significant transfer of electron density from the N,N-dimethylbenzamide donor to the cyanophenyl acceptor. This charge separation in the excited state makes the molecule highly sensitive to the polarity of its environment.
The characterization of these excited states is crucial for understanding the photochemistry and photophysics of this compound and for designing molecules with specific optical properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of this compound, revealing how it moves, flexes, and interacts with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of particles over time. From this trajectory, a wealth of information on conformational preferences and intermolecular interactions can be derived.
Conformational Flexibility and Preferred Conformations in Solution
The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C-C bond linking the two phenyl rings and the C-N bond of the dimethylbenzamide group.
The rotation about the biphenyl linkage (Torsion Angle 1) dictates the relative orientation of the two aromatic rings. A fully planar conformation is generally disfavored due to steric hindrance between the ortho-hydrogens on the adjacent rings. Quantum mechanics calculations on similar biphenyl systems have shown that the energy minimum typically occurs at a dihedral angle between 35° and 45°. An MD simulation in a solvent would explore the distribution of this angle, revealing the most probable orientations and the energy barriers between them.
A molecular dynamics simulation would provide a statistical distribution of these and other relevant torsion angles, allowing for the identification of the most stable conformers in a given solvent.
Table 1: Hypothetical Torsion Angle Preferences for this compound in Different Solvents from a Molecular Dynamics Simulation This table illustrates the type of data that would be generated from a full MD study. The values are representative examples.
| Torsion Angle | Definition | Most Probable Angle (in Water) | Most Probable Angle (in Chloroform) |
| Torsion 1 | C(3')-C(4')-C(1)-C(2) | 42° ± 5° | 40° ± 6° |
| Torsion 2 | C(aromatic)-C(carbonyl)-N-C(methyl) | 175° ± 10° | 178° ± 8° |
Solvent-Solute Interaction Dynamics
The interaction between this compound and solvent molecules is a dynamic process that dictates its solubility and assembly behavior. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and interaction energies.
Polar Interactions : The cyano (-C≡N) and N,N-dimethylamide (-C(=O)N(CH₃)₂) groups are highly polar. In a protic solvent like water, the nitrogen of the cyano group and the oxygen of the amide carbonyl would act as hydrogen bond acceptors. The RDF would show a high probability of finding water hydrogens at a close distance to these atoms.
Nonpolar Interactions : The two phenyl rings provide significant nonpolar surface area. In aqueous solution, this would lead to hydrophobic hydration, where water molecules form an ordered cage-like structure around the aromatic rings. In nonpolar solvents, these rings would favorably interact through van der Waals forces.
MD simulations can track the residence time of solvent molecules around specific functional groups, providing a measure of the strength and lifetime of these interactions. This is crucial for understanding how the solvent mediates the compound's conformational preferences and its potential to interact with other molecules.
Table 2: Illustrative Solvent-Solute Interaction Energies for this compound This table represents the kind of data obtainable from MD simulations to compare interaction strengths. The values are for illustrative purposes.
| Functional Group | Interaction Type | Average Interaction Energy with Water (kcal/mol) | Average Interaction Energy with Benzene (kcal/mol) |
| Cyano Group (-CN) | Electrostatic & van der Waals | -4.5 | -1.2 |
| Amide Group (-CON(CH₃)₂) | Electrostatic & van der Waals | -6.8 | -2.1 |
| Biphenyl System | van der Waals & Hydrophobic | -2.1 | -5.5 |
Development of Computational Models and Force Fields for Derivatives
To simulate derivatives of this compound, accurate computational models and force fields are required. A force field is a set of functions and parameters that describe the potential energy of a system of particles. cymitquimica.com While general-purpose force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) provide a good starting point, developing specific parameters is often necessary for accuracy. frontiersin.org
The process for developing a reliable force field for a novel derivative typically follows these steps:
Quantum Mechanical (QM) Calculations : The first step involves high-level QM calculations, often using Density Functional Theory (DFT), to determine the molecule's equilibrium geometry, vibrational frequencies, and electrostatic potential. nih.gov
Charge Parameterization : Atomic charges are derived by fitting them to the QM-calculated electrostatic potential. The Restrained Electrostatic Potential (RESP) fitting method is commonly used to ensure transferability and compatibility with established force fields like AMBER. nih.gov
Bonded Parameter Assignment : Bond stretching and angle bending parameters are often transferred from existing force fields based on atom types. However, for unique chemical environments, these may need refinement by fitting to QM-calculated vibrational frequencies.
Torsion Angle Parameterization : This is one of the most critical steps for conformational accuracy. A potential energy scan is performed at the QM level by rotating around the key dihedral angles of interest. The resulting energy profile is then used to fit the torsional parameters in the force field's functional form. frontiersin.org This ensures that the molecular mechanics model can accurately reproduce the energy barriers and minima of different conformers.
Validation : The newly parameterized force field is then validated by running short MD simulations and comparing the resulting structural and dynamic properties against the initial QM data or any available experimental data.
Tools like SwissParam can automate parts of this process, generating topologies and parameters compatible with widely used simulation packages like CHARMM and GROMACS. nih.gov The development of such bespoke force fields is crucial for the predictive power of computational studies in drug design and materials science. nih.govnih.gov
Reactivity and Mechanistic Studies of 4 4 Cyanophenyl N,n Dimethylbenzamide
Chemical Transformations of the Amide Moiety
The N,N-dimethylbenzamide portion of the molecule contains a carbonyl group whose reactivity is significantly influenced by the resonance stabilization provided by the nitrogen lone pair. This generally makes the amide less reactive than corresponding ketones or esters. However, it can undergo transformations under specific conditions.
Hydrolysis and Solvolysis Reaction Kinetics
The hydrolysis of the amide bond in 4-(4-cyanophenyl)-N,N-dimethylbenzamide to yield 4-(4-cyanophenyl)benzoic acid and dimethylamine (B145610) requires forceful conditions, typically involving strong acids or bases and elevated temperatures.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In strongly acidic media, the hydrolysis of N-substituted benzamides has been shown to follow first-order kinetics. The rate of this reaction is sensitive to the electronic nature of substituents on the aromatic ring. For the subject compound, the electron-withdrawing nature of the 4-cyanophenyl group is expected to influence the reaction rate.
Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the dimethylamide anion is typically the rate-determining step. Studies on the alkaline hydrolysis of N,N-dimethylbenzamide have provided a basis for understanding these kinetics. The presence of the second phenyl ring and the cyano group can affect the stability of the intermediate and the transition state, thereby influencing the reaction rate compared to simpler benzamides.
Kinetic studies on the hydrolysis of N-substituted amides using catalysts like zirconium dioxide in hot compressed water have shown that both inductive and steric effects of the N-substituents play a crucial role. While specific kinetic data for this compound is not extensively reported, the principles from related N,N-dimethylbenzamides can be applied to predict its behavior.
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | Typical Products |
|---|---|---|
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 4-(4-Cyanophenyl)benzoic acid, Dimethylammonium salt |
Derivatization Strategies for Amide Functionality
Beyond hydrolysis, the amide functionality can be derivatized through various reactions. One common transformation is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the tertiary amide to the corresponding tertiary amine, 4-(4-cyanophenyl)-N,N-dimethylbenzylamine. This reaction proceeds by the addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex.
Reactions of the Nitrile Group
The cyano group (-C≡N) on the second phenyl ring is a versatile functional group that can undergo a variety of transformations, primarily involving reduction or nucleophilic addition.
Reduction Reactions to Amines or Aldehydes
The nitrile group is readily reduced to a primary amine using several methods. Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium under a hydrogen atmosphere is a common and industrially significant method. This process converts the nitrile into a benzylic amine.
Alternatively, chemical reducing agents are highly effective. Lithium aluminum hydride (LiAlH₄) is a potent reagent that reduces nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a lithium borohydride (B1222165) catalyst, have also been shown to be effective for the reduction of aromatic nitriles. The presence of electron-withdrawing groups, such as the N,N-dimethylbenzamide moiety (via the phenyl ring), can accelerate the reduction of the nitrile.
Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that deliver a single hydride equivalent, followed by hydrolysis of the resulting imine intermediate. Diisobutylaluminium hydride (DIBAL-H) is a standard reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.
Table 2: Representative Reduction Reactions of the Nitrile Group
| Reagent(s) | Product | Functional Group Transformation |
|---|---|---|
| H₂, Raney Ni or Pd/C | 4'-(Aminomethyl)-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide | Nitrile → Primary Amine |
| LiAlH₄ followed by H₂O | 4'-(Aminomethyl)-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide | Nitrile → Primary Amine |
Nucleophilic Addition Reactions to the Nitrile
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard or organolithium reagents. This reaction provides a route to synthesize ketones. For example, the addition of a Grignard reagent (R-MgX) to the nitrile of this compound would form an intermediate imine anion, which upon acidic hydrolysis, yields a ketone. The reaction is typically second-order, being first-order in both the nitrile and the Grignard reagent. The choice of solvent and the presence of catalysts like copper(I) salts can influence the reaction efficiency, especially with sterically hindered reactants.
Aromatic Substitution Reactions on the Phenyl Moieties
The biphenyl (B1667301) core of the molecule presents two aromatic rings for potential electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents on each ring.
On the first phenyl ring, the -C(O)N(CH₃)₂ group acts as a deactivating, ortho, para-directing group. The carbonyl group is electron-withdrawing by resonance and induction, which deactivates the ring towards electrophilic attack compared to benzene. However, the nitrogen atom's lone pair can be donated back to the ring, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the second phenyl ring, electrophilic substitution would be directed to the positions ortho to the amide group.
On the second phenyl ring, the cyano group (-CN) is a strong electron-withdrawing group and is therefore deactivating and meta-directing. It deactivates the ring by both inductive and resonance effects, making this ring significantly less reactive towards electrophiles than the first ring. Any substitution on this ring would be directed to the positions meta to the cyano group.
Electrophilic Aromatic Substitution (EAS) Pathways
There is currently a lack of published scientific literature detailing the specific electrophilic aromatic substitution (EAS) reactions and their mechanistic pathways for this compound. However, a theoretical analysis of the molecule's structure allows for predictions regarding its reactivity towards electrophiles.
The molecule consists of two phenyl rings linked together. One ring is substituted with a cyano group (-CN), and the other with an N,N-dimethylbenzamide group [-C(=O)N(CH₃)₂].
Ring A (substituted with -C(=O)N(CH₃)₂): The N,N-dimethylcarboxamide group is a deactivating group due to the electron-withdrawing nature of the carbonyl. However, the nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the amide group. Given that the para position is occupied by the other phenyl ring, substitution would be expected to occur at the positions ortho to the amide.
Ring B (substituted with -CN): The cyano group is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring | Substituent | Activating/Deactivating Effect | Predicted Position of Substitution |
|---|---|---|---|
| A | -C(=O)N(CH₃)₂ | Deactivating, Ortho, Para-directing | Ortho |
Note: This table is based on theoretical principles and not on experimental data for the specified compound.
Nucleophilic Aromatic Substitution (NAS) Pathways
No specific studies on the nucleophilic aromatic substitution (NAS) reactions of this compound have been found in the reviewed literature. For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group present.
In the structure of this compound, neither of the phenyl rings possesses a conventional leaving group such as a halide. The cyano group on one ring and the N,N-dimethylbenzamide on the other are both strongly electron-withdrawing, which does increase the electrophilicity of the aromatic rings. In principle, the cyano group itself could potentially act as a leaving group under harsh reaction conditions with a strong nucleophile, but this is not a common or well-documented pathway for this specific compound.
Without a suitable leaving group, standard SNAr (addition-elimination) mechanisms are unlikely. Other potential NAS pathways, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions and are not documented for this compound.
Photoreactivity and Photodegradation Mechanisms
There is no available information in the scientific literature regarding the photoreactivity or photodegradation mechanisms of this compound. Compounds containing biphenyl systems and cyano groups can exhibit interesting photophysical properties, but specific studies on the photochemical stability, potential degradation products upon exposure to light, and the mechanisms of these processes for this particular molecule have not been reported.
Intermolecular Interactions and Supramolecular Chemistry of 4 4 Cyanophenyl N,n Dimethylbenzamide
Hydrogen Bonding Networks in Solid and Solution States
No studies detailing the hydrogen bonding patterns of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide in either the solid or solution state have been identified. The molecule possesses potential hydrogen bond acceptors in the nitrogen atom of the cyano group and the oxygen atom of the amide group. However, without crystallographic data or spectroscopic studies, the nature and extent of any hydrogen bonding networks remain unknown.
Pi-Stacking Interactions and Aromatic Interactions
The two phenyl rings in This compound suggest the potential for π-stacking interactions. The electron-withdrawing cyano group on one ring and the electron-donating dimethylamino group on the other could lead to favorable quadrupole-quadrupole interactions. However, in the absence of structural analysis, the specific geometry and energetic contributions of these interactions cannot be described.
Host-Guest Chemistry and Complexation Studies (Non-Biological Systems)
There is no available research on the use of This compound as either a host or a guest in non-biological complexation studies. Such studies would be necessary to understand its ability to form inclusion complexes or to bind to other molecules through non-covalent interactions.
Self-Assembly Processes and Ordered Material Formation
The ability of a molecule to self-assemble into ordered materials is a key aspect of supramolecular chemistry. This includes the formation of nanostructures and materials that respond to external stimuli.
Fabrication of Ordered Nanostructures (e.g., Fibers, Rods)
No literature exists that describes the fabrication of ordered nanostructures from This compound .
External Stimuli-Responsive Self-Assembly
There are no reports on the stimuli-responsive self-assembly of This compound .
Advanced Material Science Applications of 4 4 Cyanophenyl N,n Dimethylbenzamide
Organic Electronics and Optoelectronics Research
The unique molecular structure of 4-(4-Cyanophenyl)-N,N-dimethylbenzamide, which combines a cyano-biphenyl core with a dimethylbenzamide group, suggests its potential utility in organic electronics and optoelectronics. These fields often leverage molecules with tailored electronic and photophysical properties.
Emitter Characteristics for Organic Light-Emitting Diodes (OLEDs)
While specific data on the emitter characteristics of this compound in Organic Light-Emitting Diodes (OLEDs) is not currently available in published research, its structural motifs are found in other known emitter materials. The cyanophenyl group is a common electron-withdrawing moiety, and the dimethylaminophenyl group acts as an electron-donating moiety. This donor-acceptor structure can lead to efficient intramolecular charge transfer (ICT), a desirable characteristic for fluorescent emitters. The performance of such materials is typically evaluated based on several key parameters, which would need to be experimentally determined for this specific compound.
Table 1: Key Performance Parameters for OLED Emitters (Hypothetical Data for this compound)
| Parameter | Description | Hypothetical Value |
| Maximum Emission Wavelength (λem) | The peak wavelength of light emitted by the material. | Not available |
| Photoluminescence Quantum Yield (PLQY) | The efficiency of the conversion of absorbed photons to emitted photons. | Not available |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. | Not available |
| Luminance (cd/m²) | The intensity of light emitted from a given area. | Not available |
| Commission Internationale de l'Éclairage (CIE) Coordinates | The color coordinates of the emitted light on the CIE 1931 color space. | Not available |
Charge Transport and Mobility in Organic Field-Effect Transistors (OFETs)
The charge transport properties of this compound in Organic Field-Effect Transistors (OFETs) have not been reported. The biphenyl (B1667301) core is a well-known component in many organic semiconductors. The charge carrier mobility, which is a measure of how quickly charge carriers (electrons or holes) can move through the material, is a critical parameter for OFET performance. This mobility is influenced by molecular packing in the solid state and the electronic coupling between adjacent molecules.
Table 2: Key Parameters for OFET Materials (Hypothetical Data for this compound)
| Parameter | Description | Hypothetical Value |
| Hole Mobility (μh) | The mobility of positive charge carriers (holes). | Not available |
| Electron Mobility (μe) | The mobility of negative charge carriers (electrons). | Not available |
| On/Off Ratio | The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. | Not available |
| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | Not available |
Chemical Sensing and Detection Platforms
The inherent fluorescence and potential for interaction with various analytes make compounds like this compound interesting candidates for chemical sensing applications.
Fluorescent Sensor Development for Specific Chemical Analytes (e.g., metal ions, pH, volatile organic compounds)
There is no published research on the use of this compound as a fluorescent sensor for specific chemical analytes such as metal ions, pH, or volatile organic compounds (VOCs). The development of such sensors would rely on the modulation of the compound's fluorescence properties upon interaction with the target analyte. For instance, the nitrogen and oxygen atoms in the molecule could potentially act as binding sites for metal ions, leading to a change in fluorescence intensity or wavelength.
Design Principles for Chemodosimeters and Chemosensors
The design of chemosensors and chemodosimeters based on this compound would follow established principles. A chemosensor involves a reversible interaction between the sensor molecule and the analyte, while a chemodosimeter undergoes an irreversible chemical reaction. The design would typically involve integrating a recognition site for the specific analyte with the fluorophoric core of the molecule. The interaction or reaction would then perturb the electronic structure of the fluorophore, resulting in a detectable change in its optical properties.
Fluorescent Probes for Analytical Chemistry
While the application of this compound as a fluorescent probe in analytical chemistry has not been specifically documented, its structural features suggest potential in this area. Fluorescent probes are valuable tools in analytical chemistry for the sensitive and selective detection of various species. The development of this compound as a probe would require detailed studies of its photophysical properties, including its absorption and emission spectra, quantum yield, and lifetime, and how these are affected by different chemical environments.
Development for Environmental Monitoring or Industrial Processes
The development of sensitive and selective chemical sensors is crucial for environmental protection and the optimization of industrial processes. Molecules with donor-acceptor structures, such as this compound, are excellent candidates for the fabrication of chemosensors. Their electronic properties are highly sensitive to the surrounding environment, which can lead to detectable changes in their optical or electronic signals upon interaction with specific analytes.
Research into donor-acceptor molecules has demonstrated their utility in detecting a variety of substances. For instance, donor-acceptor perylene (B46583) diimides have been successfully employed in the fabrication of high-performance hydrazine (B178648) sensors. rsc.org These sensors exhibit high sensitivity and a low detection limit for hydrazine vapor, a hazardous environmental pollutant. rsc.org The principle behind this sensing mechanism lies in the interaction of the analyte with the electron-deficient part of the molecule, which modulates the intramolecular charge transfer (ICT) and results in a measurable signal.
Given its analogous donor-acceptor framework, this compound holds promise for similar applications. The nitrogen atom of the dimethylamino group can act as a binding site for metal ions or other electrophilic species, while the cyanophenyl group can interact with nucleophilic analytes. Such interactions would perturb the electronic structure of the molecule, leading to changes in its fluorescence or absorption spectra, thus forming the basis for a sensing mechanism.
Table 1: Potential Analytes for Sensors Based on this compound
| Analyte Category | Potential Interaction Site | Sensing Principle |
| Metal Ions | N,N-dimethylamino group | Chelation-induced spectral shift |
| Volatile Organic Compounds (VOCs) | Aromatic rings | π-π stacking interactions |
| Anions | Cyano group | Hydrogen bonding or electrostatic interactions |
Ratiometric Probes and Enhancement of Detection Limits
Ratiometric fluorescent probes offer a significant advantage over conventional intensity-based probes by providing a built-in self-calibration for environmental effects, which enhances the accuracy and reliability of detection. These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to an analyte. This ratiometric response minimizes the influence of factors such as probe concentration, photobleaching, and instrument efficiency.
The donor-acceptor nature of this compound makes it an ideal scaffold for the design of ratiometric probes. The molecule's fluorescence properties are governed by intramolecular charge transfer (ICT) from the dimethylamino donor to the cyanophenyl acceptor. Upon interaction with an analyte, the efficiency of this ICT process can be modulated, leading to a shift in the emission wavelength.
A study on ratiometric oxygen sensing highlighted the use of donor-acceptor fluorophores that undergo selective photooxidation, resulting in a fluorescence color change from yellow to blue. nih.gov This distinct change in emission allows for the ratiometric quantification of oxygen concentration. nih.gov The underlying principle involves the alteration of the fluorophore's electronic structure, a mechanism that could be engineered into probes derived from this compound. By strategically modifying its structure, it is conceivable to develop ratiometric probes for various analytes where the binding event triggers a predictable and measurable ratiometric shift in fluorescence.
Table 2: Hypothetical Ratiometric Sensing Mechanism
| State | Emission Wavelength 1 (λ1) | Emission Wavelength 2 (λ2) | Ratiometric Output (Iλ2 / Iλ1) |
| Unbound Probe | High Intensity | Low Intensity | Low |
| Analyte-Bound Probe | Low Intensity | High Intensity | High |
Functional Dyes and Pigments Research
The vibrant color and photophysical properties of donor-acceptor molecules make them attractive for applications as functional dyes and pigments. The color of these compounds arises from the absorption of light in the visible region of the electromagnetic spectrum, which is directly related to the energy of the electronic transitions within the molecule.
Colorimetric Properties and Photostability for Materials
The colorimetric properties of this compound are dictated by its donor-acceptor structure, which facilitates intramolecular charge transfer. The extent of this charge transfer, and thus the absorption and emission wavelengths, can be tuned by modifying the donor and acceptor strengths or by altering the surrounding solvent polarity. This solvatochromism is a characteristic feature of many donor-acceptor dyes.
Benzamide (B126) derivatives are known to be useful chromophores for stereochemical studies due to their well-defined geometry and conformation. nih.gov While the primary focus of that research was on chiroptical properties, it underscores the inherent chromophoric nature of the benzamide core. The photostability of such dyes is a critical parameter for their practical application. Research on related benzamide derivatives has been conducted to develop compounds with enhanced stability for various applications. nih.gov
Application in Advanced Coatings and Inks
The potential use of this compound in advanced coatings and inks stems from its predicted colorimetric properties and the ability to functionalize its structure. For instance, its incorporation into a polymer matrix could yield colored coatings with specific optical properties. Furthermore, the molecule could be modified to enhance its solubility in different ink formulations or to improve its adhesion to various substrates. The use of specialized cross-linking agents can further enhance the performance of coatings and inks by improving their durability and resistance to environmental factors. chimicalombarda.com
Polymer Science and Engineering
The field of polymer science and engineering is constantly seeking new monomers and functional additives to create materials with tailored properties. The bifunctional nature of this compound, possessing both a cyano and an amide group, suggests its potential utility in this domain.
Incorporation as a Monomer or Cross-Linking Agent
While direct polymerization of this compound has not been extensively reported, its functional groups offer pathways for its incorporation into polymer chains. The cyano group, for instance, can participate in certain types of polymerization reactions. Studies on the polymerization of monomers containing cyano groups have shown that they can undergo anionic polymerization to produce high molecular weight polymers. umich.edu
Alternatively, the molecule could be chemically modified to introduce polymerizable functionalities, such as vinyl or acrylic groups. This would allow it to act as a monomer in common polymerization processes like radical, cationic, or anionic polymerization. youtube.comyoutube.com The resulting polymers would possess the unique electronic and photophysical properties of the parent molecule, potentially leading to the development of novel photoactive or electroactive materials.
The concept of using functional molecules as cross-linking agents is well-established in polymer chemistry. chemsociety.org.ngresearchgate.net A cross-linking agent connects polymer chains, forming a three-dimensional network and significantly altering the material's mechanical and thermal properties. By introducing reactive sites onto the this compound core, it could be designed to function as a cross-linker, imparting its specific optical or electronic characteristics to the final polymer network.
Role as an Additive to Modify Polymer Properties
The chemical compound this compound is utilized as a significant comonomer in the synthesis of advanced polymers, particularly high-performance aramids (aromatic polyamides). Its incorporation into polymer chains is not merely as a passive additive but as a fundamental building block that imparts a range of desirable properties, including enhanced thermal stability, improved solubility, and the induction of liquid crystalline behavior. The rigid, polar structure of the molecule, featuring cyano and dimethylamide groups, plays a pivotal role in modifying the final characteristics of the polymer.
Research has demonstrated that the integration of this compound into the backbone of polyamides results in materials with exceptional heat resistance. The resulting aramids exhibit high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Furthermore, these polymers show impressive thermal stability, with high decomposition temperatures (Td), indicating their ability to withstand extreme heat without degrading. This makes them suitable for applications in thermally demanding environments.
The presence of the N,N-dimethylformamide and cyano moieties also influences the processability of these high-performance polymers. Typically, aramids are known for their poor solubility, which can complicate their processing. However, the incorporation of this compound can enhance the solubility of the resulting polyamides in organic solvents. This improved solubility is a significant advantage for fabricating films and fibers from these advanced materials.
Moreover, the rigid and linear nature of the this compound unit contributes to the development of liquid crystalline properties in the aramids. This behavior is crucial for producing high-strength fibers, as it allows for the formation of highly oriented structures during the spinning process.
Detailed research findings on the properties of aramids synthesized with this compound are summarized in the tables below.
Table 1: Thermal Properties of Aramids Containing this compound
| Polymer Composition | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) |
| Aramid with this compound | 312 °C | 528 °C (in N2) |
| Aramid with this compound | Not Detected | 510 °C (in air) |
Table 2: Solubility of Aramids Containing this compound
| Solvent | Solubility |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Pyridine (B92270) | Soluble |
| m-Cresol | Insoluble |
| Acetone | Insoluble |
| Chloroform (B151607) | Insoluble |
Emerging Research Directions and Future Outlook for 4 4 Cyanophenyl N,n Dimethylbenzamide
Integration with Nanotechnology for Hybrid Materials
The field of nanotechnology offers a fertile ground for the development of advanced materials with tailored properties. The integration of organic molecules like 4-(4-Cyanophenyl)-N,N-dimethylbenzamide with inorganic nanoparticles can lead to the creation of novel hybrid materials. The unique electronic and structural characteristics of the biphenyl-nitrile and benzamide (B126) functionalities could be harnessed to modify the surface of nanoparticles, thereby imparting new functionalities.
Research on related benzothiazole (B30560) derivatives has shown the potential of grafting such molecules onto the surface of iron oxyhydroxide particles to create hybrid materials for potential use as spectroscopy probes. nih.gov This approach suggests that this compound could similarly be used to functionalize nanoparticles, potentially influencing their optical, magnetic, or catalytic properties. The aromatic rings of the biphenyl (B1667301) core could facilitate π-π stacking interactions with other aromatic systems or graphitic surfaces, making it a candidate for developing sensors or electronic devices.
Future research could focus on the synthesis and characterization of hybrid materials composed of this compound and various nanoparticles, such as gold, silver, or quantum dots. The resulting materials could be investigated for applications in areas like targeted drug delivery, bio-imaging, and catalysis.
Table 1: Potential Nanoparticle Integration with Benzamide Derivatives
| Nanoparticle Type | Potential Application of Hybrid Material | Rationale for Integration with this compound |
|---|---|---|
| Iron Oxide (Fe₃O₄) | Contrast agents for MRI, targeted drug delivery | The benzamide group could act as a linker to attach therapeutic agents, while the magnetic core allows for targeting and imaging. |
| Gold (Au) | Biosensors, photothermal therapy | Surface plasmon resonance of gold nanoparticles could be modulated by the adsorption of the compound, enabling sensing applications. |
| Quantum Dots (e.g., CdSe) | Bio-imaging, light-emitting diodes (LEDs) | The organic molecule could passivate the surface of quantum dots, enhancing their photoluminescence and stability. |
Sustainable Synthesis Approaches and Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of benzamide derivatives, including this compound, is an area ripe for the application of these principles. Traditional methods for amide bond formation often involve the use of hazardous reagents and solvents. ucl.ac.uk
Recent research has focused on developing more sustainable methods for amide synthesis. These include solvent-free reaction conditions, the use of biocatalysts, and the development of catalytic methods that avoid stoichiometric activating reagents. semanticscholar.orgbohrium.comtandfonline.comtandfonline.comresearchgate.net For instance, a greener method for amide synthesis has been developed using boric acid as a catalyst under solvent-free conditions, by directly heating a triturated mixture of a carboxylic acid and urea. semanticscholar.orgbohrium.com Another approach involves the use of enzymes, such as Candida antarctica lipase (B570770) B, in green solvents like cyclopentyl methyl ether, to produce amides with high yields and simplified purification. nih.gov
High-Throughput Screening Methodologies for New Applications
High-throughput screening (HTS) is a powerful tool for discovering new applications for chemical compounds by rapidly testing large libraries of molecules for their biological activity or material properties. While this compound has not yet been extensively screened, its structural motifs suggest potential for various applications.
HTS has been successfully employed to identify inhibitors of microbial biofilm formation from libraries of known drugs. nih.gov Given the prevalence of the benzamide scaffold in pharmacologically active molecules, this compound could be included in such screening campaigns to explore its potential antimicrobial or other therapeutic activities. nih.govresearchgate.net Furthermore, HTS assays using fluorescence-based methods are reliable for evaluating the interaction of compounds with metabolic enzymes like cytochrome P450s, which is a crucial step in early drug discovery. acs.org
Future research should involve the inclusion of this compound in diverse HTS campaigns to uncover novel biological activities. This could lead to the identification of new lead compounds for drug development or new molecules for applications in agrochemicals or materials science.
Theoretical Prediction and Rational Design of Structurally Related Derivatives
Computational chemistry and molecular modeling have become indispensable tools in the rational design of new molecules with desired properties. For this compound, theoretical studies can provide valuable insights into its structure-property relationships and guide the design of new derivatives.
Computational studies on biphenyl derivatives have been used to analyze their conformational mobility, molecular electrostatic potential, and dipole moments, which are crucial for understanding their biological activity and toxicity. acs.orgnih.govresearchgate.net Similarly, the rational design of benzamide derivatives has led to the development of compounds with specific biological activities, such as anti-inflammatory agents and glucokinase activators. nih.govresearchgate.net By employing techniques like virtual screening and molecular docking, researchers can predict the binding of designed compounds to specific biological targets. nih.gov
Future research should leverage computational tools to explore the chemical space around this compound. This could involve:
Conformational analysis: To understand how the two aromatic rings are oriented relative to each other and how this influences the molecule's properties.
Quantum chemical calculations: To determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity and photophysical behavior.
Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate structural features with observed activities, enabling the design of more potent and selective derivatives.
Table 2: Examples of Rationally Designed Benzamide Derivatives
| Derivative Class | Therapeutic Target/Application | Design Strategy | Reference |
|---|---|---|---|
| Novel Benzamides | Anti-inflammatory (COX-2 inhibitors) | Synthesis from arylideneoxazolones and virtual screening. | nih.gov |
| Benzamide-Hydroxypyridinone Hybrids | Alzheimer's Disease (Multi-target agents) | Pharmacophore merging of known active fragments. | nih.gov |
| N-Substituted Benzamides | Anticancer (Tubulin inhibitors) | Systematic structure-activity relationship studies targeting the colchicine (B1669291) binding site. | acs.org |
Interdisciplinary Research with Physics, Engineering, and Environmental Science
The unique combination of a cyanobiphenyl group, known for its liquid crystalline and photophysical properties, and a benzamide moiety suggests that this compound could be a valuable molecule for interdisciplinary research.
In physics and materials engineering , the photophysical properties of cyanobiphenyl derivatives are of great interest for applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. The rigid biphenyl core coupled with the polar cyano group can lead to interesting liquid crystalline phases and photoluminescence behavior. Future research could investigate the liquid crystalline properties of this compound and its derivatives, as well as their potential as components in advanced optical materials.
In environmental science , the fate and transport of aromatic compounds are of significant concern. Studies on the environmental degradation of cyanophenyl-containing compounds, such as the pesticide cyanophos, are crucial for assessing their environmental impact. nih.gov Research into the biodegradability and potential toxicity of this compound would be essential before considering any large-scale applications. Furthermore, the development of analytical methods for its detection in environmental matrices would be an important area of research.
Interdisciplinary collaborations will be key to unlocking the full potential of this compound. By bringing together expertise from chemistry, physics, engineering, and environmental science, a comprehensive understanding of this molecule's properties and potential applications can be achieved.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Cyanophenyl)-N,N-dimethylbenzamide?
The synthesis typically involves coupling 4-cyanobenzoyl chloride with N,N-dimethylbenzylamine under basic conditions. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Base Selection : Triethylamine or pyridine neutralizes HCl generated during the reaction .
- Purification : Column chromatography or recrystallization ensures high purity.
Reference protocols for analogous benzamides emphasize optimizing stoichiometry and reaction time to achieve yields >75% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- NMR Spectroscopy : H and C NMR confirm the aromatic backbone and substituent positions (e.g., cyano and dimethylamide groups).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy : Identifies π→π* transitions in the cyanophenyl moiety, aiding in photophysical studies .
Purity assessment via HPLC (>95%) is critical for downstream applications .
Q. What are the primary pharmacological applications explored for this compound?
Early studies focus on its role as a:
- Enzyme Inhibitor : Screened against kinases or proteases using fluorogenic substrates.
- Receptor Ligand : Radiolabeled analogs assess binding affinity via competitive assays.
Structural analogs with chloro or methoxy substitutions show varied bioactivity, suggesting tunable selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Control : Reactions at 0–5°C reduce side product formation.
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation kinetics.
Design-of-experiment (DoE) approaches, such as fractional factorial designs, statistically identify critical parameters .
Q. How do structural modifications influence the compound’s biological activity?
Structure-activity relationship (SAR) studies compare derivatives with:
- Electron-Withdrawing Groups (e.g., CN) : Enhance metabolic stability but may reduce solubility.
- Substituent Position : Para- vs. meta-cyanophenyl analogs show differences in target binding (e.g., 10-fold variation in IC for kinase inhibition) .
Computational docking (e.g., AutoDock Vina) predicts binding modes to guide rational design .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Purity Variability : Validate compound integrity via elemental analysis and H NMR.
- Assay Conditions : Standardize buffer pH, temperature, and incubation times.
Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational methods predict the compound’s physicochemical properties?
Q. How can fluorescence properties be leveraged for biological imaging?
The cyanophenyl group exhibits moderate fluorescence (λ ~400 nm). Methodological steps include:
- Fluorophore Derivatization : Attach dansyl or coumarin tags for enhanced quantum yield.
- Confocal Microscopy : Track cellular uptake in real-time using HEK-293 or HeLa cells .
Q. What strategies mitigate toxicity in preclinical studies?
- In Vitro Screening : MTT assays on hepatocytes (e.g., HepG2) assess acute cytotoxicity.
- Metabolic Profiling : LC-MS identifies reactive metabolites; structural tweaks (e.g., replacing labile esters) improve safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
